

1-Tetralone chemical structure and properties

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An In-depth Technical Guide to 1-Tetralone: Chemical Structure, Properties, and Reactions

Introduction

1-Tetralone, with the IUPAC name 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic hydrocarbon and a ketone.[1] Structurally, it can be described as a benzo-fused cyclohexanone.[1] This colorless oil with a faint odor serves as a crucial starting material in the synthesis of various agricultural and pharmaceutical agents.[1] The fundamental carbon skeleton of **1-tetralone** is also found in some natural products.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The chemical structure of **1-tetralone** consists of a naphthalene ring system where one of the rings is partially saturated and contains a ketone functional group.



Identifier	Value
IUPAC Name	3,4-dihydronaphthalen-1(2H)-one[1][2]
Other Names	α-Tetralone, 1-Oxotetralin[3]
CAS Number	529-34-0[1]
Molecular Formula	C10H10O[1][4]
Molecular Weight	146.19 g/mol [2][4]
SMILES	C1CC2=CC=C2C(=O)C1[1][2]
InChI	1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1- 2,4,6H,3,5,7H2[1][2]
InChlKey	XHLHPRDBBAGVEG-UHFFFAOYSA-N[1][2]

Physical and Chemical Properties

The physical and chemical properties of **1-tetralone** are summarized in the table below.

Property	Value
Appearance	Colorless to light yellow liquid[1][5]
Density	1.099 g/cm³ (at 25 °C)[1][5][6]
Melting Point	2–7 °C[1][5][6]
Boiling Point	255–257 °C at 760 mmHg[1][2]
113–116 °C at 6-8 mmHg[1][6]	
Solubility in Water	Insoluble[1][2]
Solubility in Organic Solvents	Soluble[1]
Refractive Index (n_D^20)	1.5672 - 1.568[1][6][7]
Flash Point	>110 °C (>230 °F)[7][8]
Vapor Pressure	2.7 Pa (at 20 °C)[1]



Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-tetralone**.

Spectroscopy	Data
¹ H NMR	The proton NMR spectrum shows characteristic signals for both the aromatic and aliphatic protons.[9][10]
¹³ C NMR	The carbon NMR spectrum provides information on the carbon framework of the molecule.
Infrared (IR)	The IR spectrum displays a strong absorption band for the carbonyl (C=O) stretching vibration. [2]
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2][11]
UV-Vis	Maximum absorption wavelengths are observed at 247.5 nm and 290 nm in hexane.[2][6]

Synthesis of 1-Tetralone

Several synthetic routes are available for the preparation of **1-tetralone**.

Experimental Protocols

1. Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid

This method involves the cyclization of 4-phenylbutyric acid or its acid chloride.

- From 4-Phenylbutyric Acid: 4-Phenylbutanoic acid can be quantitatively converted to 1tetralone by heating in the presence of a strong Lewis acid catalyst like polyphosphoric acid
 or methanesulfonic acid.[1]
- From 4-Phenylbutyryl Chloride: A solution of 4-phenylbutyryl chloride in a suitable solvent (e.g., benzene) is cooled in an ice-salt bath.[12] Anhydrous stannic chloride is added while

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maintaining a low temperature.[12] The reaction is highly exothermic with the evolution of hydrogen chloride.[12] After stirring, the resulting complex is decomposed by the addition of ice and concentrated hydrochloric acid.[12] The organic layer is then separated, washed, and distilled to yield **1-tetralone**.[12]

- 2. Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
- 1,2,3,4-Tetrahydronaphthalene can undergo autoxidation in the presence of atmospheric oxygen to form the 1-hydroperoxide.[1] The air oxidation of tetralin, catalyzed by heavy metal ions such as Cr³⁺ or Cu²⁺, leads to a mixture of 1-tetralol and **1-tetralone**.[1]
- Protocol Example: A reactor is charged with tetralin, a catalyst (e.g., chromium exchanged resin), and a promoter (e.g., 2-methyl-5-ethyl pyridine). The mixture is heated to around 120 °C, and oxygen is passed through it. After a few hours, the reaction mixture contains 1-tetralone and 1-tetralol, which can be analyzed by vapor phase chromatography.
- 3. Hydrogenation of 1-Naphthol
- **1-Tetralone** can be prepared by the hydrogenation of 1-naphthol.
- Protocol Example: 1-Naphthol is subjected to a hydrogenation reaction with hydrogen gas under the catalysis of Raney nickel at a temperature of 170-250 °C and a pressure of 3.0-5.0 MPa.[13] This yields a mixture containing 1-tetralone, which can then be purified through post-treatment processes like alkali washing, water washing, and rectification.[13]



Starting Materials 1-Naphthol Hydrogenation Product 1-Tetralone

General Synthesis Workflow for 1-Tetralone

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Intramolecular Cyclization

Caption: General synthetic pathways to **1-Tetralone**.

Key Chemical Reactions

4-Phenylbutyric Acid

1-Tetralone undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Reduction Reactions

- Reduction to 1-Tetralol: The ketone group can be reduced to a secondary alcohol, 1-tetralol, using reducing agents like calcium in liquid ammonia.[1]
- Birch Reduction: **1-Tetralone** can be reduced to 1,2,3,4-tetrahydronaphthalene using lithium in liquid ammonia.[1][14]

Reactions at the α-Methylene Group



The α -methylene group of **1-tetralone** is reactive and can participate in various reactions.[1] For instance, the reaction with methanol at high temperatures leads to the formation of 2-methyl-1-naphthol.[1]

Arylation Reactions

The ruthenium(II)-catalyzed arylation of **1-tetralone** with phenyl boronic acid neopentyl glycol ester yields 8-phenyl-**1-tetralone**.[1][14]

Grignard Reaction

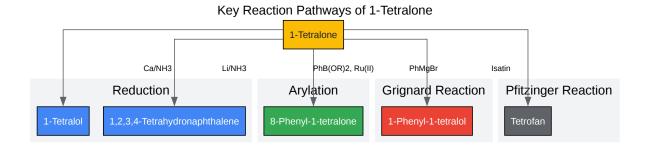
The reaction of **1-tetralone** with phenylmagnesium bromide results in a tertiary alcohol.[1][14] This alcohol can then be dehydrated to form 1-phenyl-3,4-dihydronaphthalene, which can be further converted to 1-phenylnaphthalene.[1][14]

Pfitzinger Reaction

In a Pfitzinger reaction with isatin, **1-tetralone** forms 3,4-dihydro-1,2-benzacridine-5-carboxylic acid, also known as tetrofan.[1][14]

Nitration Reactions

The nitration of **1-tetralone** can occur on either the aromatic or the aliphatic ring, depending on the reaction conditions and reagents used. For example, nitration with fuming nitric acid can lead to the formation of 7-nitro-**1-tetralone**.[15]





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